molecular formula C10H7NO3 B1195845 1-Acetylisatin CAS No. 574-17-4

1-Acetylisatin

Cat. No. B1195845
CAS RN: 574-17-4
M. Wt: 189.17 g/mol
InChI Key: LPGDEHBASRKTDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-acetylisatin involves photoinduced reactions with alkynes and phenylacetylenes, leading to the formation of 3-alkylidene oxindoles and dispiro[oxindole[3,2']furan[3',3']oxindole]s through regioselective [2+2] photocycloadditions and subsequent ring openings. These processes highlight the compound's reactivity under light irradiation and its potential for creating complex molecular architectures (Wang et al., 2005) (Xue et al., 2000).

Molecular Structure Analysis

Comprehensive spectroscopic techniques, including FT-IR, FT-Raman, 1H, and 13C NMR, have been employed to characterize the molecular structure of this compound, revealing detailed insights into its vibrational frequencies, molecular geometry, and electronic properties. These studies provide a deep understanding of its molecular behavior and reactivity patterns, crucial for its applications in synthetic chemistry (Almutairi et al., 2017).

Scientific Research Applications

  • Photoinduced Reactions : 1-Acetylisatin has been studied for its photoinduced reactions with phenylacetylenes, showing the formation of 3-methylene-2-indolones and dispiro[3H-indole-3,2'-furan-3',3"-(3H)-indole]-2,5',2"(2H,5'H,2"H)triones, indicating its potential in synthetic organic chemistry (Xue, Zhang, Wang, Fun, & Xu, 2000).

  • Spectroscopic and Computational Studies : Comprehensive spectroscopic studies (FT-IR, FT-Raman, 1H, and 13C NMR) and computational analysis of this compound have been conducted, providing insights into its molecular geometry, vibrational frequencies, and chemical activities, which are crucial for its applications in molecular research and material sciences (Almutairi et al., 2017).

  • Photoreactions with Alkynes : this compound's photoreactions with alkynes have been examined, revealing the formation of 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3']oxindole]s. This research contributes to the understanding of the regioselectivity in oxetene formation and provides a pathway to synthesize complex organic compounds (Wang, Zhang, Hu, Fun, & Xu, 2005).

  • Crystal Structure Analysis : The crystal structure of compounds related to this compound has been analyzed, providing insights into the molecular interactions and stability, which are essential for understanding its potential in material sciences and drug design (Usman et al., 2002).

  • Application in Life Sciences and Medicine : Research has explored the use of derivatives of this compound in life sciences, particularly in drug release and tissue engineering. This includes studying the impact of gelatin raw material on modification reactions and properties of these derivatives (Sewald et al., 2018).

  • Paterno–Büchi Reaction Studies : The Paterno–Büchi reaction of this compound with enol ethers has been studied, showing high yield and selectivity. This research provides valuable information for synthetic chemistry, particularly in creating specific molecular structures (Zhang, Xue, Gao, Fun, & Xu, 2002).

Mechanism of Action

Target of Action

The primary target of 1-Acetylisatin is the five-membered ring structure of isatin . This compound exhibits high reactivity, making it useful in the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

This compound interacts with its target through a process known as ring opening . This interaction is facilitated by the action of primary and secondary amines . The reaction is carried out in CH2Cl2, and depending on the solubility of the acylisatin precursor, it proceeds either at room temperature or at the boiling point of the solvent .

Biochemical Pathways

The opening of the 1-acylisatin ring can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . These compounds are involved in various biochemical pathways, contributing to the synthesis of nitrogen-containing heterocyclic structures .

Pharmacokinetics

The solubility of the acylisatin precursor in ch2cl2 suggests that the compound’s bioavailability may be influenced by the solvent used .

Result of Action

The result of this compound’s action is the formation of various derivatives, including 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, and dihydropyrazin-2-one derivatives . Some of these compounds have been used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions and the structure of the acyl substituent . For instance, the reaction of the opening of 1-acylisatins by the action of primary amines is most studied and is carried out in CH2Cl2 . The reaction’s progress depends on the solubility of the acylisatin precursor and can proceed either at room temperature or at the boiling point of the solvent .

properties

IUPAC Name

1-acetylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDEHBASRKTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205987
Record name 1-Acetylisatin
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

574-17-4
Record name Acetylisatin
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Record name 1-Acetylisatin
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Record name N-Acetylisatin
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Record name 1-acetyl-1H-indole-2,3-dione
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Record name 1-ACETYLISATIN
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Synthesis routes and methods I

Procedure details

To 60 g of isatin was added 140 ml of acetic anhydride and the mixture was refluxed for 4 hours. The reaction mixture was cooled, and the crystals precipitated were collected by filtration, and washed with ether to obtain 58 g of N-acetylisatin.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-acetyl-5-amino-indoline (4.94 g, 28.03 mmol) in conc. HCl (250 mL) and H2O (17 mL) was added to a mixture of chloral hydrate (5.12 g, 31.0 mmol), and Na2SO4 (73.8 g, 0.52 mol) in H2O (68 mL). Once all materials were dissolved, hydroxylamine hydrochloride (6.27 g, 190 mmol) was added and the solution was heated to boiling over 30 minutes and maintained at a boil for 30 minutes. The precipitate which formed upon cooling to 20° C. was removed by filtration, washed with H2O, and dried in vacuo to constant mass to afford 6.68 g. of the 1-acetyl-5-[2-(isonitroso)acetamido]indoline (LC-MS: 248 (MH+)). This material was added in small portions over 30 minutes to conc. H2SO4 (20 mL) while stirring at 50° C. When the addition was complete the mixture was heated to 80° C. for 10 minutes, cooled to 20° C., and poured into ice/water (300 mL). The precipitate was filtered, washed with H2O and dried in vacuo to yield 6.02 g of the 1-acetyl isatin derivative (LC-MS: 248 (M+NH4+). A sample (2.68 g, 11.4 mmol) of this product was heated to 50° C. in dioxane (23 mL)/6N HCl (25 mL) for 16 hours. Concentration of the mixture in vacuo at 40° C. yielded the crude deacetyled isatin product (LC-MS: 189 (MH+)) which was redissolved in THF (50 mL) and reduced directly by addition of 1M borane/THF (114 mL, ~10 eq.). After stirring 16 hours at 20° C. the mixture was carefully quenched with H2O (50 mL), diluted with brine, and the pH adjusted to 10-11 before extraction with EtOAc. The organic extracts were pooled, dried over Na2 SO4(s), filtered and concentrated in vacuo. The residue was recrystallized from Et2O/hexanes to afford pure 1,2,3,5-tetrahydro-pyrrolo[2,3-f]indole (797 mg, LC-MS: 159 (MH+).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-acetyl-5-[2-(isonitroso)acetamido]indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

T.L.C. (PhCH3 /AcOEt=75/25): slightly impure for isatin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
PhCH3 AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Acetylisatin
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1-Acetylisatin
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Q & A

Q1: What is the primary mode of reactivity exhibited by 1-acetylisatin upon photoexcitation?

A1: this compound predominantly undergoes photochemical reactions through its triplet nπ* excited state. This excited state exhibits reactivity towards a variety of substrates including alkenes, alkynes, enol ethers, and oxazoles. [, , , , , ]

Q2: What types of reactions are observed in photoinduced reactions of this compound with alkenes?

A2: this compound participates in [2+2] cycloaddition reactions with alkenes, also known as the Paterno-Büchi reaction, to form spirooxetanes. The regioselectivity and diastereoselectivity of these reactions depend on the electronic nature of the alkene and the reaction mechanism involved. []

Q3: What unique reactivity is observed in photoreactions of this compound with oxazoles?

A4: In addition to [2+2] cycloadditions, this compound exhibits [4+4] cycloaddition reactivity with certain oxazoles. These reactions occur with high regioselectivity and diastereoselectivity, forming unique heterocyclic structures. The presence and position of substituents on the oxazole ring significantly influence the reaction pathway and product distribution. [, ]

Q4: Are there examples of tandem reactions initiated by photoexcitation of this compound?

A5: Yes, irradiation of this compound with phenylacetylenes can result in the formation of dispiro[3H-indole-3,2'-furan-3',3''-(3H)-indole]-2,5',2''(2H,5'H,2''H)triones. These products arise from a sequence of reactions initiated by a [2+2] cycloaddition, followed by oxetane ring opening, hydrogen atom abstraction, radical recombination, and finally an intramolecular radical cyclization. []

Q5: Does this compound engage in photoinduced reactions with molecules other than alkenes, alkynes, and oxazoles?

A6: Yes, this compound undergoes photoinduced hydrogen atom abstraction reactions with aldehydes. This process generates triplet (isatin ketyl-aldehyde acyl) radical pairs, leading to various radical coupling products. []

Q6: How does the structure of the aldehyde affect the product distribution in photoreactions with this compound?

A7: The electronic nature of the aldehyde influences the reactivity of the acyl radical formed after hydrogen atom abstraction. Electron-donating substituents on the aromatic ring of the aldehyde decrease the electrophilicity of the corresponding acyl radical, slowing down the formation of certain addition products and favoring alternative reaction pathways. []

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